molecular formula C12H10O3 B1682172 Spizofurone CAS No. 72492-12-7

Spizofurone

Cat. No. B1682172
CAS RN: 72492-12-7
M. Wt: 202.21 g/mol
InChI Key: SETMGIIITGNLAS-UHFFFAOYSA-N
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Patent
US04330554

Procedure details

A mixture of α-[(4-acetyl-2-methoxycarbonylphenyl)oxy]-γ-butyrolactone (2.8 g), 1,8-diazabicyclo[5,4,0]-7-undecene (0.056 g), sodium chloride (0.6 g) and N,N-dimethylformamide (28 ml) was heated at 150°-155° C. for 4 hours. The solvent was removed in vacuo and the resulting residue was dissolved in ethyl acetate. The ethyl acetate solution was washed with water and dried. The residue obtained by removal of the solvent in vacuo was chromatographed on silica gel. The fraction eluted with dichloromethane was crystallized from ethanol to give 5-acetylspiro[benzo[b]furan-2(3H), 1'-cyclopropane]-3-one (1.15 g) as colorless crystals.
Name
α-[(4-acetyl-2-methoxycarbonylphenyl)oxy]-γ-butyrolactone
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.056 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH:11]2[CH2:16][CH2:15][O:14][C:12]2=O)=[C:6](C(OC)=O)[CH:5]=1)(=[O:3])[CH3:2].[Cl-].[Na+]>C1CCN2C(=NCCC2)CC1.CN(C)C=O>[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:10][C:11]3([C:12](=[O:14])[C:8]=2[CH:9]=1)[CH2:16][CH2:15]3)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
α-[(4-acetyl-2-methoxycarbonylphenyl)oxy]-γ-butyrolactone
Quantity
2.8 g
Type
reactant
Smiles
C(C)(=O)C1=CC(=C(C=C1)OC1C(=O)OCC1)C(=O)OC
Name
Quantity
0.6 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0.056 g
Type
catalyst
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
28 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 150°-155° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The residue obtained by removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel
WASH
Type
WASH
Details
The fraction eluted with dichloromethane
CUSTOM
Type
CUSTOM
Details
was crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC2=C(OC3(CC3)C2=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.